

Determining the Crystal Structure of Copper(II) Tartrate Hydrate: A Technical Guide

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Compound of Interest

Compound Name: *Copper(II) tartrate hydrate*

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This in-depth technical guide provides a comprehensive overview of the methodologies and data associated with determining the crystal structure of **copper(II) tartrate hydrate**. This document details the synthesis of single crystals, the application of single-crystal and powder X-ray diffraction techniques, and presents the resulting structural parameters. The information is intended to serve as a valuable resource for researchers in crystallography, materials science, and pharmaceutical development.

Introduction

Copper(II) tartrate hydrate is a metal-organic complex that has garnered interest due to its potential applications in various fields. The determination of its crystal structure is fundamental to understanding its physicochemical properties and to enabling its rational design for specific applications. This guide will focus on two known polymorphs of **copper(II) tartrate hydrate**: a monoclinic trihydrate and an orthorhombic form.

The precise arrangement of atoms and molecules in the crystalline lattice dictates the material's properties. X-ray crystallography stands as the definitive method for elucidating this three-dimensional structure, providing detailed information on bond lengths, bond angles, and the overall molecular packing.

Experimental Protocols

The determination of the crystal structure of **copper(II) tartrate hydrate** involves two primary stages: the synthesis of high-quality single crystals and the analysis of these crystals using X-ray diffraction.

Synthesis of Copper(II) Tartrate Hydrate Single Crystals

High-quality single crystals of **copper(II) tartrate hydrate** can be grown using the gel diffusion method. This technique allows for slow and controlled crystallization, which is essential for obtaining crystals suitable for single-crystal X-ray diffraction.

Materials:

- Copper(II) chloride (CuCl_2)
- L-tartaric acid ($\text{C}_4\text{H}_6\text{O}_6$)
- Sodium metasilicate (Na_2SiO_3)
- Distilled water

Procedure for Monoclinic Copper(II) L-tartrate Trihydrate:[1]

- Gel Preparation: A solution of sodium metasilicate is mixed with a solution of L-tartaric acid to form a silica gel in a test tube. The pH of the gel is a critical parameter and should be carefully controlled.
- Diffusion: Once the gel has set, a solution of copper(II) chloride is carefully layered on top of the gel.
- Crystal Growth: The test tube is sealed and left undisturbed at room temperature. The copper(II) ions slowly diffuse into the gel and react with the tartaric acid, leading to the formation of single crystals over a period of several days to weeks.

Procedure for Orthorhombic **Copper(II) Tartrate Hydrate**:[2]

- Gel Preparation: A 1 M solution of sodium metasilicate is added to a 1 M solution of tartaric acid until a pH of 4.0 is reached. This mixture is then poured into a test tube and allowed to set.[2]

- Gel Aging: The gel is aged for four days after setting to ensure optimal pore size for diffusion. [2]
- Diffusion: A 1 M aqueous solution of copper(II) chloride is carefully poured on top of the aged gel.[2]
- Crystal Growth: The test tube is sealed and maintained at ambient temperature. Bluish, prismatic crystals of orthorhombic **copper(II) tartrate hydrate** are observed to grow within the gel matrix over a period of 30-45 days.[2]

X-ray Diffraction Analysis

The crystal structure is determined using single-crystal X-ray diffraction for the monoclinic form and powder X-ray diffraction for the orthorhombic form.

2.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most detailed and accurate structural information.

Instrumentation and Data Collection:

- Diffractometer: A Bruker APEX II CCD area-detector diffractometer is a suitable instrument.
- X-ray Source: Graphite-monochromated MoK α radiation ($\lambda = 0.71073 \text{ \AA}$) is commonly used.
- Temperature: Data is typically collected at low temperatures (e.g., 114 K) to minimize thermal vibrations and improve data quality.
- Data Collection Strategy: A series of ω and φ scans are performed to collect a complete sphere of diffraction data.

Structure Solution and Refinement:

- Software: The SHELXTL software package is widely used for structure solution and refinement.
- Structure Solution: The structure is solved using direct methods.

- Refinement: The structural model is refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

2.2.2. Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phase and determine the unit cell parameters of polycrystalline samples.

Instrumentation and Data Collection:

- Diffractometer: A powder diffractometer with $\text{CuK}\alpha$ radiation ($\lambda = 1.54060 \text{ \AA}$) is used.[\[2\]](#)
- Scan Range: Data is collected over a 2θ range of 5° to 50° .[\[2\]](#)

Data Analysis:

- Indexing: The diffraction pattern is indexed to determine the unit cell parameters and space group. This can be done using software that employs a least-squares fitting method.[\[2\]](#)

Data Presentation

The crystallographic data for the two forms of **copper(II) tartrate hydrate** are summarized in the tables below.

Crystallographic Data

Parameter	Monoclinic Copper(II) L-tartrate Trihydrate[1]	Orthorhombic Copper(II) Tartrate Hydrate[2]
Chemical Formula	<chem>C4H4CuO6·3H2O</chem>	<chem>C4H4CuO6·xH2O</chem>
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁	P2 ₁ 2 ₁ 2 ₁
a (Å)	7.84	8.6717
b (Å)	8.01	11.7700
c (Å)	7.94	9.2078
α (°)	90	90
β (°)	115.1	90
γ (°)	90	90
Volume (Å ³)	451.7	933.84
Temperature (K)	114	Room Temperature
Radiation Wavelength (Å)	0.71073 (MoKα)	1.54060 (CuKα)

Selected Bond Lengths and Angles for Monoclinic Copper(II) L-tartrate Trihydrate

Detailed bond lengths and angles are typically found in the Crystallographic Information File (CIF) and are extensive. A representative selection would be included here upon obtaining the full CIF data.

Structure Description

Monoclinic Copper(II) L-tartrate Trihydrate

In the monoclinic form, the copper(II) ion is in a distorted octahedral coordination environment. [1] It is coordinated to six oxygen atoms. The tartrate ligand acts as a bridging ligand, connecting the copper centers to form a polymeric chain. The coordination sphere is completed by water molecules. The crystal structure is further stabilized by an extensive network of O-

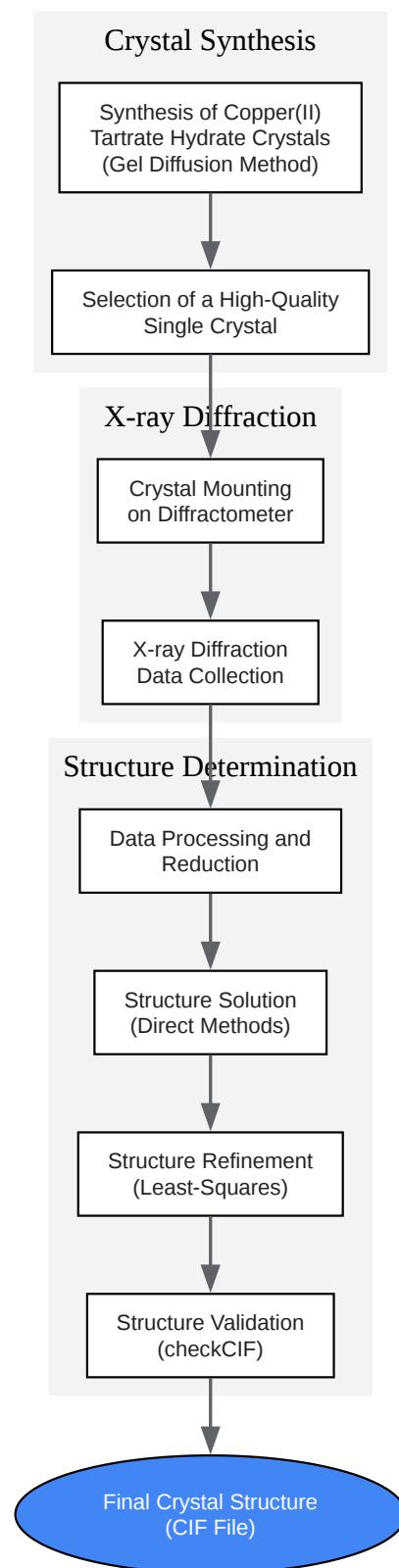
H···O hydrogen bonds involving the hydroxyl and carboxyl groups of the tartrate and the water molecules.^[1]

Orthorhombic Copper(II) Tartrate Hydrate

The powder X-ray diffraction data indicates an orthorhombic crystal system with the space group $P2_12_12_1$.^[2] A detailed analysis of the coordination environment and molecular packing awaits a full single-crystal structure determination of this polymorph.

Visualization

The following diagrams illustrate the experimental workflow for determining the crystal structure of **copper(II) tartrate hydrate**.



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Experimental workflow for crystal structure determination.

Conclusion

This technical guide has outlined the essential procedures for determining the crystal structure of **copper(II) tartrate hydrate**. The synthesis via gel diffusion yields single crystals of sufficient quality for X-ray diffraction analysis. The structural data reveals a monoclinic trihydrate form with a distorted octahedral copper(II) center and an orthorhombic polymorph. The detailed crystallographic information presented herein provides a solid foundation for further research into the properties and applications of this compound. The availability of this structural data is crucial for computational modeling, understanding structure-property relationships, and designing new materials with tailored functionalities.

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